Cas no 175075-24-8 (2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide)
2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide
- 5-Aminosulfonyl-2-Ox-Indole
- 2-Oxoindoline-5-sulfonamide
- 2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
- 2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid amide
- 5-Aminosulfonyl-2-indolinone
- 5-Aminosulfonyl-2-oxindole
- 5-aminosulfonylindolin-2-one
- CS-0120637
- PJRWVQFEVVSTKZ-UHFFFAOYSA-N
- 5-sulfamoyl-2-oxindole
- 175075-24-8
- SCHEMBL689168
- AKOS000149701
- SY174569
- 5-aminosulphonyloxindole
- MFCD05844462
- G25449
- DTXSID20436660
- 1H-Indole-5-sulfonamide, 2,3-dihydro-2-oxo-
- EN300-41204
- DB-064983
- 2-oxo-1,3-dihydroindole-5-sulfonamide
- oxindole-5-sulfonamide
- J-011059
- SB65747
- Z57729911
-
- MDL: MFCD05844462
- Inchi: 1S/C8H8N2O3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)(H2,9,12,13)
- InChI Key: PJRWVQFEVVSTKZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)CC(N2)=O)(N)(=O)=O
Computed Properties
- Exact Mass: 212.02600
- Monoisotopic Mass: 212.02556330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 97.6Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: 252-254 °C
- PSA: 97.64000
- LogP: 1.74770
2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D449230-10mg |
2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide |
175075-24-8 | 10mg |
$196.00 | 2023-05-18 | ||
| TRC | D449230-100mg |
2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide |
175075-24-8 | 100mg |
$1533.00 | 2023-05-18 | ||
| Matrix Scientific | 180823-1g |
2-Oxo-2,3-dihydro-1H-indole-5-sulfonic acid amide, 95%+ |
175075-24-8 | 95% | 1g |
$580.00 | 2023-09-09 | |
| abcr | AB475320-1 g |
2-Oxo-2,3-dihydro-1H-indole-5-sulfonic acid amide |
175075-24-8 | 1g |
€452.00 | 2023-07-18 | ||
| Chemenu | CM242908-1g |
2-Oxoindoline-5-sulfonamide |
175075-24-8 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-41204-0.05g |
2-oxo-2,3-dihydro-1H-indole-5-sulfonamide |
175075-24-8 | 95% | 0.05g |
$66.0 | 2023-02-10 | |
| Enamine | EN300-41204-0.1g |
2-oxo-2,3-dihydro-1H-indole-5-sulfonamide |
175075-24-8 | 95% | 0.1g |
$98.0 | 2023-02-10 | |
| Enamine | EN300-41204-0.25g |
2-oxo-2,3-dihydro-1H-indole-5-sulfonamide |
175075-24-8 | 95% | 0.25g |
$142.0 | 2023-02-10 | |
| Enamine | EN300-41204-0.5g |
2-oxo-2,3-dihydro-1H-indole-5-sulfonamide |
175075-24-8 | 95% | 0.5g |
$271.0 | 2023-02-10 | |
| Enamine | EN300-41204-1.0g |
2-oxo-2,3-dihydro-1H-indole-5-sulfonamide |
175075-24-8 | 95% | 1.0g |
$371.0 | 2023-02-10 |
2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide Suppliers
2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide
Comprehensive Overview of 2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide (CAS No. 175075-24-8): Properties, Applications, and Research Insights
2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide (CAS No. 175075-24-8) is a specialized organic compound belonging to the indole sulfonamide class, which has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an indole core with a sulfonamide functional group, making it a versatile intermediate for drug discovery and therapeutic applications. Researchers and industry professionals frequently search for terms like "indole sulfonamide derivatives", "CAS 175075-24-8 uses", and "5-sulfonamide indole synthesis", reflecting its growing relevance in modern science.
The compound's molecular formula and structural characteristics have been extensively studied for their potential in modulating biological pathways. Recent trends highlight its role in targeting enzyme inhibition, particularly in carbonic anhydrase and kinase-related studies. With the rise of AI-driven drug design and computational chemistry, 2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide has emerged as a candidate for virtual screening due to its favorable pharmacophore properties. Searches for "indole sulfonamide drug candidates" and "CAS 175075-24-8 bioactivity" underscore its potential in next-generation therapeutics.
From a synthetic perspective, this compound is often prepared via multi-step organic reactions, including sulfonation of indole precursors and subsequent amination. Laboratories focusing on heterocyclic chemistry frequently explore its optimized synthesis routes, as evidenced by queries like "efficient synthesis of 2,3-dihydro-2-oxoindole sulfonamides". Its crystalline form and solubility profile are also critical for formulation scientists, aligning with industry demands for bioavailability enhancement.
In the context of green chemistry, researchers are investigating eco-friendly methods to produce 2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide, addressing concerns about sustainable synthesis. Keywords such as "green synthesis indole sulfonamide" and "CAS 175075-24-8 environmental impact" reflect this shift. Additionally, its potential in neurological research (e.g., neuroprotective agents) and anti-inflammatory applications has sparked interest, with publications often citing its structure-activity relationship (SAR).
Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing CAS 175075-24-8, ensuring purity and consistency for research use. The compound's stability under various conditions is another hot topic, particularly for storage and handling protocols. Searches for "indole sulfonamide stability data" or "degradation pathways of 2-oxoindole derivatives" highlight these practical considerations.
In summary, 2,3-Dihydro-2-oxo-1H-indole-5-sulfonamide (CAS No. 175075-24-8) represents a multifaceted compound with broad implications in medicinal chemistry, material science, and biotechnology. Its integration into high-throughput screening libraries and alignment with precision medicine trends further solidify its importance. As research evolves, this compound will likely remain a focal point for innovations in targeted therapy and molecular design.
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